



# L-DOS47: An Antibody-Drug Conjugate for Oncology

Author: BenchChem Technical Support Team. Date: December 2025



L-DOS47 is an antibody-drug conjugate that has been investigated in a Phase I/II clinical trial for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action involves targeting the CEACAM6 protein, which is expressed on both cancerous and normal cells. The urease component of L-DOS47 is designed to be cytotoxic to cancer cells.[1]

## **Quantitative Safety Data**

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of weekly L-DOS47. A total of 55 patients received L-DOS47 at doses up to 13.55 μg/kg. [1] The following table summarizes the key safety findings from this trial.



| Safety<br>Parameter                                 | Observation                                                                          | Dosage               | Patient<br>Population                 | Reference |
|-----------------------------------------------------|--------------------------------------------------------------------------------------|----------------------|---------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)                        | Not reached                                                                          | Up to 13.55<br>μg/kg | 55 patients with advanced NSCLC       | [1]       |
| Dose-Limiting Toxicity (DLT)                        | One DLT occurred                                                                     | 5.76 μg/kg           | 55 patients with advanced NSCLC       | [1]       |
| Treatment-<br>Emergent<br>Adverse Events<br>(TEAEs) | 80% of patients<br>experienced<br>TEAEs                                              | All dose levels      | 55 patients with advanced NSCLC       | [1]       |
| Most Common<br>TEAEs                                | Respiratory/thora<br>cic/mediastinal<br>disorders<br>(including<br>dyspnea)          | All dose levels      | 38% of 55<br>patients                 | [1]       |
| Treatment-<br>Related Dyspnea                       | 2 out of 15<br>reported cases of<br>dyspnea were<br>assessed as<br>treatment-related | All dose levels      | 55 patients with<br>advanced<br>NSCLC | [1]       |
| Dose<br>Interruptions                               | <1% of doses administered                                                            | All dose levels      | 4 out of 422<br>doses                 | [1]       |

## **Experimental Protocols**

Phase I Clinical Trial Design:

The Phase I study employed a standard 3+3 dose-escalation design.[1]

• Patient Population: Patients with recurring or metastatic NSCLC.[1]



- Treatment Regimen: L-DOS47 was administered as a weekly 30-minute intravenous (IV) infusion for 14 days, followed by a seven-day rest period, repeated for four cycles.[1]
- Dose Escalation: Sixteen cohorts of patients received escalating doses from 0.12 to 13.55  $\mu g/kg.[1]$
- Safety Monitoring: Patients were monitored for adverse events, with the first cohort being treated eight days before subsequent patient dosing to monitor for potential infusion and/or allergic reactions.[1]
- Efficacy Assessment: Tumor response was evaluated using the Response Evaluation
   Criteria in Solid Tumors (RECIST) criteria v1.1.[1]

#### **Logical Workflow for L-DOS47 Safety Assessment**

The following diagram illustrates the workflow for the safety and efficacy evaluation of L-DOS47 in the Phase I/II clinical trial.



Click to download full resolution via product page

Workflow of the Phase I/II clinical trial for L-DOS47.

# **Other Potential Compounds**

While L-DOS47 is a strong candidate for what a researcher might be seeking, several other compounds with "47" in their name have published safety or toxicity data.

• AS-48: A bacteriocin with demonstrated antimicrobial properties. Preclinical studies have shown it to have low hemolytic activity in whole blood and a lack of pro-inflammatory effects in vitro.[2] At therapeutic concentrations (up to 27 μM), it showed a negligible propensity to cause cell death or impede cell growth.[2]



- AE0047: A dihydropyridine-type calcium antagonist. In a study on obese Zucker rats, oral administration of 3 to 10 mg/kg/day for 7 days led to a dose-dependent decrease in plasma triglyceride levels.[3]
- BDE-47: A polybrominated diphenyl ether and environmental contaminant. It is known to induce a range of toxic effects in marine organisms, including lethality, morphological damage, and reproductive toxicity.[4] In vitro studies on RAW264.7 macrophages have shown that BDE-47 exposure leads to decreased cell viability and increased apoptosis through the mitochondrial pathway.[5]

# **Industrial Compounds**

It is important to distinguish research and therapeutic compounds from industrial chemicals that may share a similar nomenclature.

 SAG™ 47 Antifoam Compound: A safety data sheet for this product indicates that its components are not hazardous or are below required disclosure limits.[6] Standard industrial hygiene practices are recommended for handling.[6]

In conclusion, while a specific compound "SA 47" with a comprehensive safety and toxicity profile remains elusive in the public domain, the antibody-drug conjugate L-DOS47 represents a plausible candidate for which clinical safety data is available. Researchers are encouraged to verify the precise identity of the compound of interest to access the most relevant and accurate safety information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Safety of unconventional antibody-drug conjugate L-DOS47 in a phase I/II monotherapy study targeting advanced NSCLC [frontiersin.org]
- 2. researchgate.net [researchgate.net]







- 3. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. azelisaes-us.com [azelisaes-us.com]
- To cite this document: BenchChem. [L-DOS47: An Antibody-Drug Conjugate for Oncology].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768912#sa-47-safety-and-toxicity-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com